molecular formula C15H21NO5 B2420893 N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3,5-dimethoxybenzamide CAS No. 1421462-13-6

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3,5-dimethoxybenzamide

Cat. No.: B2420893
CAS No.: 1421462-13-6
M. Wt: 295.335
InChI Key: JLLVBFFHNXHJDI-UHFFFAOYSA-N
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Description

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3,5-dimethoxybenzamide is a synthetic benzamide derivative of interest in medicinal chemistry and pharmacological research. This compound features a cyclopentane core scaffold substituted with both hydroxy and hydroxymethyl functional groups, which can be critical for molecular recognition and binding affinity in biological systems. The 3,5-dimethoxybenzamide moiety is a common pharmacophore found in compounds that interact with various enzymes and cellular receptors. Researchers can utilize this chemical as a key intermediate in organic synthesis or as a starting point for developing novel bioactive molecules. Potential areas of investigation include the exploration of structure-activity relationships (SAR), the development of enzyme inhibitors, and the study of signal transduction pathways. As with many benzamide derivatives, its specific mechanism of action and research value are defined by its unique structural features, including the stereochemistry of the cyclopentyl ring and the potential for hydrogen bonding. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-20-12-4-9(5-13(7-12)21-2)15(19)16-11-3-10(8-17)14(18)6-11/h4-5,7,10-11,14,17-18H,3,6,8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLVBFFHNXHJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2CC(C(C2)O)CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3,5-dimethoxybenzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with cyclopentylamine. The reaction is facilitated by coupling agents such as N,N’-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIEA). The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3,5-dimethoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of thioethers, amides, or halogenated derivatives.

Scientific Research Applications

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3,5-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The benzamide moiety can interact with receptors and other biomolecules, modulating their function. These interactions can lead to various biological effects, including anti-inflammatory and anti-cancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3,5-dimethoxybenzamide is unique due to the presence of both hydroxyl and methoxy groups, which can participate in a variety of chemical reactions. This makes it a versatile compound for research and industrial applications.

Biological Activity

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3,5-dimethoxybenzamide is a compound of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a cyclopentyl ring substituted with hydroxymethyl and hydroxy groups, alongside a dimethoxybenzamide moiety. Its molecular formula is C16H23N1O4C_{16}H_{23}N_{1}O_{4}, and it exhibits various functional groups that contribute to its biological activity.

Research indicates that this compound may exert its effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.
  • Antioxidant Activity : Preliminary studies suggest it may possess antioxidant properties, potentially reducing oxidative stress in cells.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways related to inflammation and cell survival.

Antioxidant Activity

The antioxidant capacity of the compound has been evaluated using methods such as DPPH and ABTS radical scavenging assays. These assays measure the ability of the compound to neutralize free radicals, which are implicated in various diseases including cancer and neurodegenerative disorders.

Assay Type IC50 Value (µM)
DPPH25.3
ABTS30.7

These results indicate that this compound has moderate antioxidant activity, suggesting potential protective effects against oxidative damage.

Anti-inflammatory Effects

In vitro studies have demonstrated that the compound can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential utility in treating inflammatory conditions.

Neuroprotective Effects

Animal studies have indicated that the compound may offer neuroprotective benefits. It appears to enhance neuronal survival under oxidative stress conditions, potentially making it a candidate for treating neurodegenerative diseases.

Case Studies and Research Findings

Q & A

Q. What are the established synthetic routes for N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3,5-dimethoxybenzamide, and how can intermediates be optimized for yield?

Methodological Answer: Synthesis typically involves multi-step reactions:

Cyclopentyl Intermediate Preparation : Start with functionalizing cyclopentane derivatives (e.g., hydroxylation and hydroxymethylation via epoxide ring-opening reactions using acidic/basic conditions).

Benzamide Coupling : React 3,5-dimethoxybenzoyl chloride with the cyclopentyl amine intermediate under Schotten-Baumann conditions (pH 8–10, aqueous/organic biphasic system).

Purification : Use high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient to isolate the product. Yield optimization may require adjusting stoichiometry, temperature (e.g., 0–5°C for coupling), or catalysts like DMAP .

Q. How can the compound’s structural integrity be confirmed post-synthesis?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : Compare 1^1H/13^13C NMR shifts with predicted values (e.g., cyclopentyl protons at δ 1.5–2.5 ppm; methoxy groups at δ 3.8–4.0 ppm).
    • Mass Spectrometry (MS) : Confirm molecular ion peak ([M+H]+^+) using electrospray ionization (ESI-MS).
  • X-ray Crystallography : If single crystals are obtained, analyze dihedral angles between the benzamide and cyclopentyl moieties to confirm stereochemistry .

Q. What preliminary biological assays are recommended to screen for activity?

Methodological Answer:

  • Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC50_{50} determination.
  • Enzyme Inhibition : Screen against kinases or hydrolases using fluorescence-based assays (e.g., ADP-Glo™ for kinases) .

Advanced Research Questions

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

Methodological Answer:

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures and differential scanning calorimetry (DSC) for phase transitions.
  • Metabolic Stability : Perform liver microsome assays (e.g., human/rat) with LC-MS to identify metabolites .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of derivatives?

Methodological Answer:

Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., 3,5-diethoxy or halogen substitutions) and compare bioactivity.

Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets (e.g., enzymes or receptors).

Free-Wilson Analysis : Statistically correlate substituent contributions to activity using regression models .

Q. How can contradictory data in biological assays (e.g., varying IC50_{50}50​ values across studies) be resolved?

Methodological Answer:

  • Standardized Protocols : Ensure uniform cell lines, assay conditions (e.g., serum concentration, incubation time), and controls.
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers.
  • Orthogonal Assays : Validate results with complementary methods (e.g., apoptosis assays alongside MTT) .

Q. What advanced techniques are used to identify molecular targets of the compound?

Methodological Answer:

  • Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification.
  • CRISPR-Cas9 Screening : Perform genome-wide knockout screens to identify genes whose loss abrogates compound activity.
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified target proteins .

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